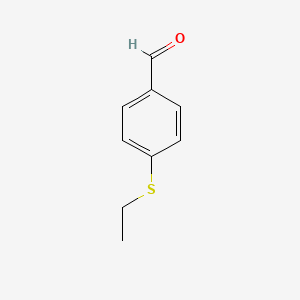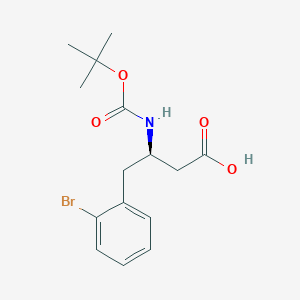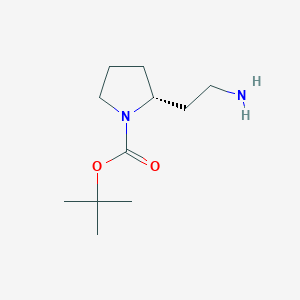
(3-溴苄基)二甲胺
描述
The compound "(3-Bromobenzyl)dimethylamine" is a brominated benzylamine derivative, which is a structural motif found in various chemical compounds with diverse applications, including medicinal chemistry and materials science. The presence of the bromine atom on the benzyl ring and the dimethylamine group suggests potential reactivity and utility in synthetic chemistry as an intermediate for further functionalization .
Synthesis Analysis
The synthesis of brominated benzylamine derivatives can be achieved through various methods. For instance, the formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine followed by reaction with benzaldehyde can yield the corresponding alcohols and ketones, depending on the experimental conditions . Additionally, the synthesis of related compounds, such as N-(bromodimethoxybenzyl)-substituted phenethylamines, involves N-reductive alkylation with bromodimethoxybenzaldehydes . These synthetic routes highlight the versatility of brominated benzylamine derivatives as intermediates in organic synthesis.
Molecular Structure Analysis
The molecular structure of brominated benzylamine derivatives can be elucidated using various analytical techniques. For example, the crystal structure of bis(3-bromo-4-dimethylaminobenzylidene)hydrazine has been solved, revealing a close to planar molecule with intermolecular halogen bonds . This structural information is crucial for understanding the reactivity and potential supramolecular organization of such compounds.
Chemical Reactions Analysis
Brominated benzylamine derivatives participate in a variety of chemical reactions. The formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine indicates the potential for nucleophilic addition reactions . Moreover, the use of dimethylformamide as a carbon monoxide source in palladium-catalyzed aminocarbonylations of aryl bromides, including those with a bromobenzyl moiety, demonstrates the ability of these compounds to undergo carbonylation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzylamine derivatives are influenced by the presence of the bromine atom and the dimethylamine group. The gas chromatographic separation and mass spectrometric analysis of such compounds provide insights into their volatility and fragmentation patterns, which are important for their identification and characterization . Additionally, the mesomorphic behavior of related compounds, such as 4-n-alkoxybenzylidine-4'-bromoaniline disulphides, indicates the potential for liquid crystalline properties, which could be relevant for materials science applications .
科学研究应用
合成和化学性质
(3-溴苄基)二甲胺是有机合成中的重要中间体,在医药、农药和化学品领域有应用。例如,它在 N,N-二甲基-4-硝基苄胺的合成中的应用证明了其在生产具有不同功能应用的化合物的多功能性 (王凌雅,2015)。
催化应用
该化合物的衍生物用于催化过程,例如芳基溴化物的氨羰基化,突出了其在有机化学中促进化学反应中的作用。此过程对于生产芳基酰胺至关重要,芳基酰胺在各种化学应用中很重要 (Y. Wan 等人,2002)。
分析化学
在分析化学中,(3-溴苄基)二甲胺的衍生物,例如 N-(溴二甲氧基苄基)-2-、3-和 4-甲氧基苯乙胺,因其独特的谱学性质而受到研究。这项研究提供了对这些化合物在各种分析条件下的行为的见解,为法医化学和物质识别的发展做出了贡献 (Ahmad J. Almalki 等人,2020)。
光动力疗法
该化合物的衍生物也在光动力疗法领域得到探索。对用 (3-溴苄基)二甲胺衍生物取代的锌酞菁的研究显示出癌症治疗的潜力,因为它们具有高单线态氧量子产率,这是有效光动力疗法的一项基本特征 (M. Pişkin 等人,2020)。
晶体学和材料科学
对双(3-溴-4-二甲氨基亚苄基)肼的研究证明了该化合物在晶体学和材料科学中的效用。了解这些化合物的晶体结构和性质对于在设计具有特定所需性质的新材料中应用它们至关重要 (Samuel Guieu 等人,2013)。
安全和危害
The safety data sheet for “(3-Bromobenzyl)dimethylamine” advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends the use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation . All sources of ignition should be removed .
属性
IUPAC Name |
1-(3-bromophenyl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-11(2)7-8-4-3-5-9(10)6-8/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENUHAOLAJUKLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402118 | |
| Record name | (3-BROMOBENZYL)DIMETHYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromobenzyl)dimethylamine | |
CAS RN |
4885-18-1 | |
| Record name | (3-BROMOBENZYL)DIMETHYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


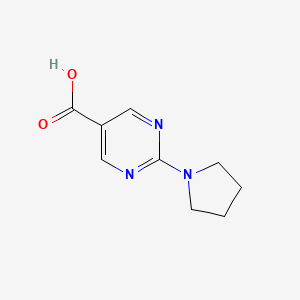

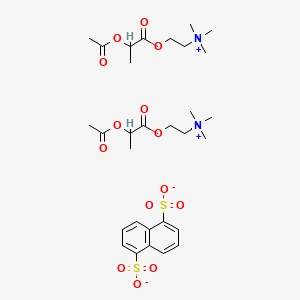
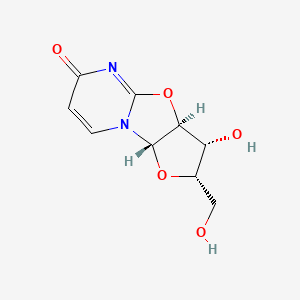

![Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B1276703.png)
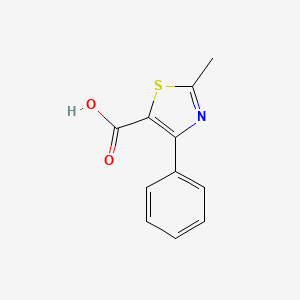
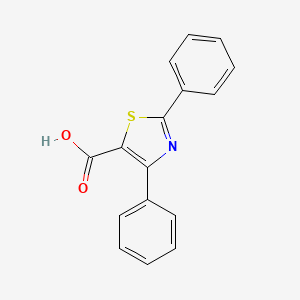
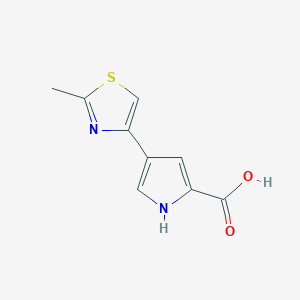
![N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine](/img/structure/B1276718.png)
